1-(4-Hydroxyphenyl)hexan-1-one
Overview
Description
1-(4-Hydroxyphenyl)hexan-1-one is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 .
Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxyphenyl)hexan-1-one consists of a hexanone group attached to a 4-hydroxyphenyl group . The compound has a SMILES string representation ofCCCCC(=O)c1ccc(O)cc1
.
Scientific Research Applications
Tumor Inhibition Research
One of the notable applications of derivatives similar to 1-(4-Hydroxyphenyl)hexan-1-one is in tumor inhibition research. Studies have explored compounds like 3,4-bis-(3′-hydroxyphenyl)hexane, which exhibited specific, dose-related growth inhibition of estrogen-responsive human breast tumor cell lines. This compound also showed marked inhibition of tumor growth in mammary adenocarcinoma models (Kranzfelder et al., 2004).
Optical Properties and Physicochemical Investigations
Compounds with structures related to 1-(4-Hydroxyphenyl)hexan-1-one have been studied for their optical properties. For instance, the synthesis and optical properties of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) were investigated, revealing insights into its solvatochromic properties, extinction coefficient, and fluorescence quantum yield (Khan et al., 2016).
Molecular Curvature and Intermolecular Interactions
Research into molecules structurally related to 1-(4-Hydroxyphenyl)hexan-1-one has provided insights into molecular curvature and specific intermolecular interactions. Studies on compounds like 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes have contributed to understanding nematic phases in liquid crystals (Walker et al., 2019).
Antibacterial Activity Research
Certain derivatives have been evaluated for their antibacterial activity. For instance, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one was investigated for its antibacterial potential against Staphylococcus aureus, highlighting the significant role of certain functional groups in antimicrobial action (Deghady et al., 2021).
Development of Liquid-Crystalline Materials
Research has also delved into the development of liquid-crystalline materials using derivatives of 1-(4-Hydroxyphenyl)hexan-1-one. The properties of such materials, including mesophases and electron-transfer processes, have been explored to potentially enhance their applicability in various fields (Pieterse et al., 2001).
Flotation and Adsorption Mechanisms
In mineral processing research, derivatives of 1-(4-Hydroxyphenyl)hexan-1-one, such as 1-(2-hydroxyphenyl)hex-2-en-1-one oxime, have been used to study flotation performance and adsorption mechanisms on minerals like malachite. This research contributes to understanding the chemisorption processes involved in mineral recovery (Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(4-hydroxyphenyl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNMJZDWLQUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948797 | |
Record name | 1-(4-Hydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)hexan-1-one | |
CAS RN |
2589-72-2 | |
Record name | 1-(4-Hydroxyphenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2589-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Hydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxyhexanophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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